2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine
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Overview
Description
2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the final product in a pure form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine include:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Tert-butyl-5-cyclopropoxy-3-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO/c1-12(2,3)11-10(18-9-4-5-9)6-8(7-17-11)13(14,15)16/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
XGDWYEMDFNAIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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